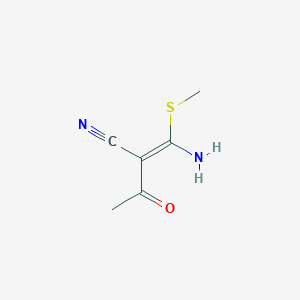
Beryllium diiodide
Descripción general
Descripción
Beryllium diiodide is an inorganic compound with the chemical formula BeI₂. It is a hygroscopic white solid that is highly reactive and has significant applications in various fields of science and industry. The compound is known for its unique properties, including its high charge density and strong Lewis acidity.
Aplicaciones Científicas De Investigación
Beryllium diiodide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other beryllium compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential effects on biological systems, although its toxicity limits its use in biological applications.
Medicine: Research is ongoing to explore the potential medical applications of beryllium compounds, including this compound, although safety concerns remain a significant barrier.
Industry: this compound is used in the production of high-purity beryllium metal and in the manufacturing of specialized materials and components.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beryllium diiodide can be synthesized by reacting beryllium metal with elemental iodine at elevated temperatures. The reaction typically occurs at temperatures ranging from 500°C to 700°C: [ \text{Be (s) + I₂ (g) → BeI₂ (s)} ]
Another method involves the reaction of beryllium carbide with iodine in the presence of hydrogen gas at high temperatures.
Industrial Production Methods: In industrial settings, this compound is produced using similar high-temperature reactions. The process involves careful control of reaction conditions to ensure the purity and yield of the product. The use of inert atmospheres and controlled environments is crucial to prevent contamination and unwanted side reactions.
Types of Reactions:
-
Oxidation: this compound can undergo oxidation reactions, particularly with halogens such as fluorine, chlorine, and bromine, forming corresponding beryllium halides. [ \text{BeI₂ + F₂ → BeF₂ + I₂} ] [ \text{BeI₂ + Cl₂ → BeCl₂ + I₂} ] [ \text{BeI₂ + Br₂ → BeBr₂ + I₂} ]
-
Reduction: this compound can be reduced to elemental beryllium under specific conditions, although this reaction is less common.
-
Substitution: this compound can participate in substitution reactions with various Lewis bases, forming complexes with ether ligands. [ \text{BeI₂ + 2 O(C₂H₅)₂ → BeI₂(O(C₂H₅)₂)₂} ]
Common Reagents and Conditions: Common reagents used in reactions with this compound include halogens (fluorine, chlorine, bromine), diethyl ether, and other Lewis bases. Reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving this compound include beryllium halides (fluoride, chloride, bromide) and various beryllium complexes with Lewis bases.
Mecanismo De Acción
The mechanism of action of beryllium diiodide involves its strong Lewis acidity and high charge density. These properties enable it to form stable complexes with various ligands and participate in a range of chemical reactions. The molecular targets and pathways involved in its reactions are primarily related to its ability to accept electron pairs from Lewis bases and undergo oxidation and substitution reactions.
Comparación Con Compuestos Similares
- Beryllium fluoride (BeF₂)
- Beryllium chloride (BeCl₂)
- Beryllium bromide (BeBr₂)
Comparison: Beryllium diiodide is unique among beryllium halides due to its larger ionic radius and lower electronegativity compared to fluorine, chlorine, and bromine. This results in different reactivity and stability profiles. For example, this compound is more reactive towards oxidation and substitution reactions compared to beryllium fluoride and beryllium chloride. Additionally, the larger size of the iodide ion influences the crystal structure and physical properties of this compound, making it distinct from its halide counterparts.
Propiedades
IUPAC Name |
beryllium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Be.2HI/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCWKFHIHJQTFR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BeI2 | |
| Record name | beryllium iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Beryllium_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064849 | |
| Record name | Beryllium iodide (BeI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.8211 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7787-53-3 | |
| Record name | Beryllium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beryllium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beryllium iodide (BeI2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Beryllium iodide (BeI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beryllium diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















